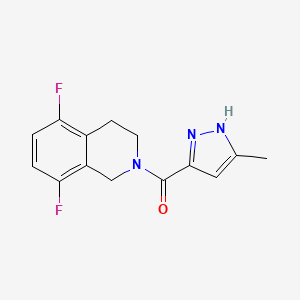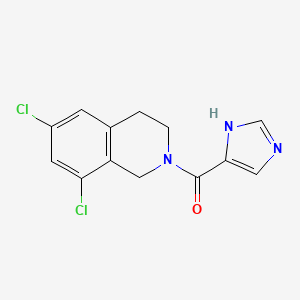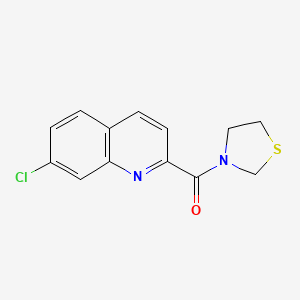
(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
作用機序
The exact mechanism of action of (7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone is not yet fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce the expression of p53, a tumor suppressor protein, which plays a crucial role in the regulation of cell growth and apoptosis. It has also been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in tumor invasion and metastasis.
実験室実験の利点と制限
(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using standard analytical techniques. It has also been reported to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, its solubility in water is limited, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its synthesis method for improved yields and purity.
In conclusion, this compound is a synthetic compound with potential applications in the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further studies are needed to fully understand its therapeutic potential and to optimize its use in the treatment of various diseases.
合成法
The synthesis of (7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone involves the reaction of 7-chloroquinoline-2-carbaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is then heated to form the desired compound. This method has been reported to yield a high purity and good yield of the desired compound.
科学的研究の応用
(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone has been extensively studied for its potential applications in the treatment of various diseases. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(7-chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-10-3-1-9-2-4-11(15-12(9)7-10)13(17)16-5-6-18-8-16/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQVWQOKITWZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
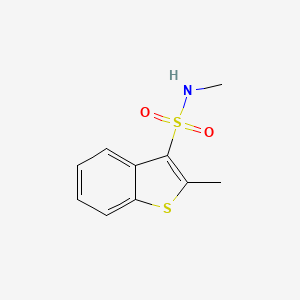
![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
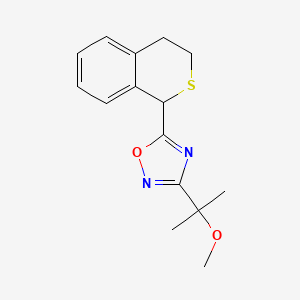
![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)
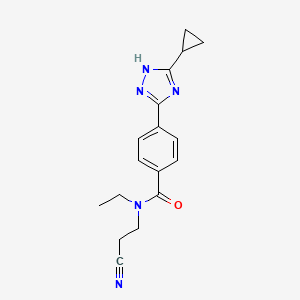



![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)
![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)

